18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one
Descripción
2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound’s structure includes a fluorophenyl group, a dioxolo ring, and a benzothienoquinolinone core, making it a unique and potentially valuable molecule in various fields of scientific research.
Propiedades
Fórmula molecular |
C22H12FNO3S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one |
InChI |
InChI=1S/C22H12FNO3S/c23-13-4-1-11(2-5-13)12-3-6-16-14(7-12)20-15-8-17-18(27-10-26-17)9-19(15)28-21(20)22(25)24-16/h1-9H,10H2,(H,24,25) |
Clave InChI |
MYWUWBKDNJISDE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one typically involves multiple steps, including the formation of the benzothienoquinolinone core and the introduction of the fluorophenyl and dioxolo groups. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors in the body.
Industry: The compound’s properties might be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one include other heterocyclic compounds with fluorophenyl, dioxolo, or benzothienoquinolinone structures. These compounds may share some chemical properties and reactivity but differ in their specific functional groups or ring configurations. The uniqueness of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
